[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate [(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13532088
InChI: InChI=1S/C8H16N2.ClH.H2O/c1-2-4-10-5-3-8(6-9)7-10;;/h2,8H,1,3-7,9H2;1H;1H2
SMILES: C=CCN1CCC(C1)CN.O.Cl
Molecular Formula: C8H19ClN2O
Molecular Weight: 194.70 g/mol

[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate

CAS No.:

Cat. No.: VC13532088

Molecular Formula: C8H19ClN2O

Molecular Weight: 194.70 g/mol

* For research use only. Not for human or veterinary use.

[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate -

Specification

Molecular Formula C8H19ClN2O
Molecular Weight 194.70 g/mol
IUPAC Name (1-prop-2-enylpyrrolidin-3-yl)methanamine;hydrate;hydrochloride
Standard InChI InChI=1S/C8H16N2.ClH.H2O/c1-2-4-10-5-3-8(6-9)7-10;;/h2,8H,1,3-7,9H2;1H;1H2
Standard InChI Key VTPYJHAVBZWWQT-UHFFFAOYSA-N
SMILES C=CCN1CCC(C1)CN.O.Cl
Canonical SMILES C=CCN1CCC(C1)CN.O.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 1-position with an allyl group (-CH₂-CH=CH₂) and at the 3-position with a methylamine moiety (-CH₂-NH₂). Protonation of the amine group and association with a chloride ion stabilize the hydrochloride salt form, while the hydrate component indicates water molecules are stoichiometrically incorporated into the crystalline lattice . The allyl group introduces π-electron density and conformational flexibility, which may influence binding interactions in biological systems .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₉ClN₂O
Molecular Weight194.70 g/mol
IUPAC Name(1-prop-2-enylpyrrolidin-3-yl)methanamine hydrochloride hydrate
SMILESC=CCN1CCC(C1)CN.O.Cl
InChI KeyVTPYJHAVBZWWQT-UHFFFAOYSA-N
SolubilitySoluble in polar solvents (e.g., water, methanol)
Purity≥95% (by supplier specifications)

Synthesis and Optimization

Synthetic Routes

The synthesis of [(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate typically involves sequential functionalization of the pyrrolidine ring. A plausible pathway, inferred from analogous syntheses , proceeds as follows:

  • Pyrrolidine Functionalization:

    • N-Allylation of pyrrolidine using allyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) yields 1-allylpyrrolidine.

    • Subsequent formylation at the 3-position via Vilsmeier-Haack reaction introduces a formyl group, which is reduced to a hydroxymethyl intermediate using NaBH₄.

  • Amination and Salt Formation:

    • Conversion of the hydroxymethyl group to a primary amine via Gabriel synthesis or reductive amination.

    • Protonation with HCl in aqueous medium generates the hydrochloride salt, with crystallization yielding the hydrate form.

Reaction Optimization

Key parameters affecting yield and purity include:

  • Temperature: Controlled heating (50–70°C) during allylation prevents polymerization of the allyl group.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates during N-allylation .

  • Counterion Effects: Use of silver salts (e.g., AgOTf) in catalytic systems may improve regioselectivity, as observed in gold-catalyzed alkyne functionalization .

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR (400 MHz, D₂O):

    • δ 5.70–5.90 (m, 1H, CH₂=CH-), 5.10–5.30 (m, 2H, CH₂=CH₂), 3.20–3.50 (m, 2H, N-CH₂-C), 2.70–3.00 (m, 4H, pyrrolidine ring), 2.50–2.70 (m, 2H, CH₂-NH₃⁺).

  • ESI-MS:

    • m/z 157.1 [M-Cl-H₂O]⁺ (calculated for C₈H₁₇N₂⁺: 157.13), 194.7 [M]⁺ (with isotopic pattern consistent with Cl) .

Applications in Medicinal Chemistry

Dopamine Receptor Targeting

Structural analogs of [(1-Allyl-3-pyrrolidinyl)methyl]amine have shown affinity for dopamine D₃ receptors, which are implicated in addiction and Parkinson’s disease. Modifications to the allyl group and amine substituents modulate subtype selectivity (D₃ vs. D₂), as demonstrated in β-arrestin recruitment assays . For example:

Table 2: Receptor Binding Data for Analogous Compounds

CompoundD₃ IC₅₀ (nM)D₂ IC₅₀ (nM)Selectivity (D₃/D₂)
N-Ethyl derivative14.0 ± 7.4420 ± 11030
N-Allyl derivative51.6 ± 40.8680 ± 23013

The allyl-substituted derivative exhibits reduced D₃ affinity compared to ethyl analogs, suggesting steric bulk may hinder receptor engagement .

Catalytic Applications in Organic Synthesis

Gold-Catalyzed Alkyne Functionalization

The allyl-pyrrolidine motif may serve as a ligand in gold(I) complexes, which catalyze hydroamination and cycloaddition reactions. For instance, Au(I)-catalyzed [3+2] cycloadditions between alkynes and aziridines yield pyrrole derivatives, a transformation relevant to pharmaceutical synthesis .

Chiral Auxiliary Applications

The stereogenic center at the 3-position of the pyrrolidine ring could enable enantioselective synthesis. Preliminary studies on related compounds show that N-allyl groups enhance conformational rigidity, improving stereocontrol in asymmetric aldol reactions .

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